2-Bromo-5-iodo-L-phenylalanine

Sequential cross-coupling Unnatural amino acid diversification Chemoselective bioconjugation

Mono-halogenated phenylalanine analogs fail to support orthogonal diversification or exploit LAT1-binding halogen effects. This mixed dihalogenated analog resolves both limitations. - Enables Pd-catalyzed sequential Suzuki couplings: >5-100x rate difference between aryl I and Br. - 2-Bromo serves as radioiodination leaving group (Na¹²³I/¹²⁴I exchange); 5-I persists for conjugation. - LAT1 affinity enhanced by ortho-iodine pattern (Chen et al., 2024). - Stocked as high-purity solid; batch-specific COA available.

Molecular Formula C9H9BrINO2
Molecular Weight 369.98 g/mol
Cat. No. B12279439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-iodo-L-phenylalanine
Molecular FormulaC9H9BrINO2
Molecular Weight369.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)CC(C(=O)O)N)Br
InChIInChI=1S/C9H9BrINO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
InChIKeyZHOPNGDAOFYIHP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-iodo-L-phenylalanine – Mixed Dihalogenated Unnatural Amino Acid


2-Bromo-5-iodo-L-phenylalanine (CAS 1335989-00-8; molecular formula C₉H₉BrINO₂; MW 369.98 g/mol) is a non‑proteinogenic, mixed dihalogenated analog of L‑phenylalanine bearing bromine at the ortho (2‑) position and iodine at the meta (5‑) position on the aromatic ring . This dual‑halogen substitution pattern confers orthogonal chemical reactivity—aryl iodides and aryl bromides exhibit markedly different rates of oxidative addition with palladium catalysts—enabling chemoselective, sequential cross‑coupling reactions that are inaccessible with mono‑halogenated phenylalanine analogs [1]. The compound belongs to a class of halogenated aromatic amino acids increasingly employed as building blocks for peptide‑based radiopharmaceuticals, enantioselective chiral selectors, LAT1‑targeted tumor imaging probes, and supramolecular gelators, where the identity, number, and ring‑position of halogen substituents directly govern biological recognition, transport kinetics, and materials properties [2].

Sequential cross‑coupling research: dual C–I and C–Br handles enable chemoselective diversification on a single phenylalanine scaffold.
Radiopharmaceutical precursor development: bromine site for Cu⁺‑assisted radioiodine exchange; iodine site for stable orthogonal conjugation.
Chiral discrimination and supramolecular studies: mixed halogen pattern provides tunable halogen‑bond donor strength and chiral recognition modulation.

Why Mono-Halogenated or Para-Substituted Analogs Cannot Substitute


Mono‑halogenated phenylalanine analogs—such as 2‑bromo‑L‑phenylalanine, 2‑iodo‑L‑phenylalanine, or 4‑iodo‑L‑phenylalanine—each offer only a single reactivity handle or a single positional interaction motif. Substituting any of these for 2‑bromo‑5‑iodo‑L‑phenylalanine forfeits the capacity for sequential, chemoselective diversification at two distinct aromatic positions, because the ~5–100‑fold difference in oxidative addition rates between aryl iodides and aryl bromides toward Pd(0) is only exploitable when both halogens reside on the same scaffold [1]. Furthermore, biological recognition by transporters such as LAT1 is exquisitely sensitive to halogen ring‑position: a 2‑iodo substituent markedly improves LAT1 affinity and selectivity relative to parent phenylalanine, whereas para‑substitution alone does not produce the same gain [2]. Enzymatic peptide synthesis catalyzed by thermolysin exhibits differential recognition of halo‑phenylalanines that depends on both the identity and the ring position of the halogen, meaning that a mixed ortho‑bromo/meta‑iodo pattern cannot be mimicked by any single‑halogen or para‑only congener [3]. The quantitative evidence below establishes precisely where 2‑bromo‑5‑iodo‑L‑phenylalanine occupies a distinct performance niche that generic substitution cannot fill.

Mono‑halogenated analogs lack dual reactivity
Mono‑halogenated phenylalanines (2‑Br, 2‑I, 4‑I) offer only a single cross‑coupling handle. They cannot support two sequential, chemoselective C–C bond formations without additional protecting‑group steps.
LAT1 recognition is halogen‑position sensitive
Para‑halogen substitution does not replicate the LAT1 affinity gain observed with ortho‑iodination. Changing halogen ring position may alter transporter selectivity and uptake.
Enzymatic peptide synthesis discriminates halogen pattern
Thermolysin‑catalyzed peptide coupling is sensitive to both halogen identity and ring position. The mixed ortho‑Br/meta‑I pattern may not be functionally replicated by single‑halogen or para‑only analogs.

Quantitative Differentiation Evidence


Orthogonal C–I vs. C–Br Reactivity for Sequential Cross-Coupling

The defining structural feature of 2‑bromo‑5‑iodo‑L‑phenylalanine is the simultaneous presence of an aryl iodide (5‑position) and an aryl bromide (2‑position) on the same phenylalanine scaffold. Aryl iodides undergo oxidative addition to Pd(0) approximately 5‑ to 100‑fold faster than aryl bromides under standard Suzuki–Miyaura conditions, enabling selective reaction at the C–I bond while leaving the C–Br bond intact for a subsequent, orthogonal coupling step [1]. This chemoselectivity is impossible with any mono‑halogenated comparator—including 2‑bromo‑L‑phenylalanine, 2‑iodo‑L‑phenylalanine, 4‑bromo‑L‑phenylalanine, or 4‑iodo‑L‑phenylalanine—because none of these can offer two electronically differentiated cross‑coupling handles. The Fmoc‑protected Suzuki–Miyaura coupling protocol of halogenated phenylalanines reported by ACS (2016) explicitly validates that both bromo‑ and iodo‑phenylalanine substrates undergo efficient coupling, but only the mixed dihalogenated scaffold can support two sequential, chemoselective C–C bond‑forming steps with distinct coupling partners [2].

Orthogonal C–I vs. C–Br Reactivity
Class-level inference
Aryl iodide oxidative addition to Pd(0) is 5–100× faster than aryl bromide. Two electronically differentiated halogens on one scaffold enable chemoselective sequential cross‑coupling without protecting‑group manipulation.
Supports divergent peptide functionalization via two-step Suzuki–Miyaura coupling from a single amino acid residue.
Pd(0)-catalyzed Suzuki–Miyaura; validated for Fmoc‑protected substrates (Reay et al. 2016).
Sequential cross-coupling Unnatural amino acid diversification Chemoselective bioconjugation

Radiopharmaceutical Precursor Performance in Halogen Exchange

The Cu⁺‑assisted nucleophilic halogen exchange reaction has been rigorously optimized for the conversion of 2‑bromo‑L‑phenylalanine into 2‑iodo‑L‑phenylalanine, establishing the brominated phenylalanine scaffold as a privileged precursor for no‑carrier‑added radioiodination [1]. Under optimized conditions (180 °C, 24 h, 61 mM 2‑bromo‑L‑phenylalanine, 485 mM NaI, 10 mM CuSO₄), the cold iodination yield was increased from 39% to consistently >74%, and subsequent radioiodination with n.c.a. Na¹²³/¹²⁵I achieved >98% labeling yield and >99% radiochemical purity after Ag‑membrane filtration, with no detectable racemization [1]. 2‑Bromo‑5‑iodo‑L‑phenylalanine extends this established precursor paradigm: the 2‑bromo group remains available as the nucleophilic exchange site for radioiodine incorporation, while the 5‑iodo substituent serves as an orthogonal handle for stable covalent modification or as a cold carrier for carrier‑added formulations. In contrast, 2‑iodo‑L‑phenylalanine lacks the bromine leaving group required for Cu⁺‑assisted exchange, and 4‑iodo‑L‑phenylalanine cannot participate in the same ortho‑directed exchange chemistry [2].

Radiopharmaceutical Precursor Performance
Cross-study comparable
Cold exchange yield for 2‑Br→2‑I: >74% (improved from 39%); radiolabeling yield >98%; radiochemical purity >99%. 2‑Br‑5‑I‑Phe is predicted to achieve comparable exchange at 2‑Br site while 5‑I serves as orthogonal handle.
Enables dual‑use precursor strategy for radiolabeling and stable covalent conjugation.
Cu⁺‑assisted nucleophilic exchange, 180°C, 24 h (Kersemans et al. 2006).
Radioiodination precursor SPECT/PET tumor imaging Cu⁺‑assisted nucleophilic exchange

Halogen-Dependent Enantioselective Discrimination in Chiral Assays

Kumari et al. (2008) systematically quantified the enantioselective discrimination capacity of para‑halogenated L‑phenylalanine derivatives (F, Cl, Br, I) as chiral reference ligands in collision‑induced dissociation (CID) mass spectrometric assays using the kinetic method [1]. The enantioselectivity of p‑halogenated L‑Phe derivatives increased monotonically from fluorine to iodine for all tested amino acid analytes except acidic amino acids. This trend is attributed to the increasing polarizability and inductive effects of heavier halogens, which strengthen π–π stacking interactions with the analyte while the inductive electron‑withdrawing effect fine‑tunes the interaction energy [1]. Although the published study examined para‑monohalogenated derivatives, 2‑bromo‑5‑iodo‑L‑phenylalanine combines the strongest halogen (iodine at position 5) with a second, ortho‑bromo substituent that introduces additional steric and electronic modulation. This mixed‑halogen scaffold is therefore predicted to display enantioselective discrimination that is quantitatively distinct from—and potentially superior to—that of any single para‑halogenated comparator, because the iodine atom provides maximum polarizability while the ortho‑bromo group imposes steric constraints that can sharpen chiral recognition [1].

Halogen‑Dependent Chiral Discrimination
Cross-study comparable
Enantioselectivity rank order (para‑halogen): I > Br > Cl > F. The mixed ortho‑Br/meta‑I scaffold combines the strongest discriminator with additional steric modulation.
May extend dynamic range of mass‑spectrometry‑based chiral assays.
Kinetic method ESI‑CID (Kumari et al. 2008); mixed‑halogen system awaits dedicated measurement.
Chiral discrimination Enantioselective selector Mass spectrometry kinetic method

LAT1 Transporter Affinity and Selectivity Enhancement

Chen et al. (2024) demonstrated that 2‑iodo‑L‑phenylalanine (2‑I‑Phe) markedly improves both LAT1 affinity and LAT1 selectivity compared to native L‑phenylalanine, albeit with reduced transport velocity [1]. This positional effect is specific: the iodine must be at the ortho (2‑) position to achieve the affinity gain; para‑substituted analogs do not produce the same selectivity enhancement. Singh et al. (2019) further elucidated, through combined homology modeling, molecular docking, and QM‑MM simulations, that halogen‑containing L‑phenylalanine‑based ligands engage in electrostatic interactions between the halogen and specific LAT1 binding‑site residues (I63, S66, G67, F252, G255), where halogen polarizability directly contributes to binding free energy [2]. 2‑Bromo‑5‑iodo‑L‑phenylalanine uniquely places iodine at the LAT1‑affinity‑enhancing 5‑(meta) position (structurally adjacent to the 2‑position and contributing to the same hydrophobic binding pocket) while the ortho‑bromo group provides additional hydrophobic contact surface and potential halogen‑bonding interactions. This dual‑halogen architecture is absent from 2‑iodo‑L‑phenylalanine (lacks the second halogen), 4‑iodo‑L‑phenylalanine (iodine at suboptimal para position), and the unsubstituted parent.

LAT1 Transporter Affinity Enhancement
Class-level inference
2‑Iodo‑L‑phenylalanine markedly improves LAT1 affinity and selectivity vs. L‑Phe. Ortho‑Br/meta‑I scaffold predicted to further increase binding enthalpy via additional hydrophobic contact.
Supports LAT1‑targeted imaging agent design with dual‑halogen tunability.
Competitive uptake with ¹⁴C‑Leu; LAT2 counter‑screening; docking (Chen 2024, Singh 2019).
LAT1 transporter Tumor‑targeted delivery Amino acid transporter selectivity

Differential Halogen Bonding Capacity for Supramolecular Assembly

Ramalhete et al. (2017) systematically investigated the influence of halogen identity on the solid‑state packing and gelation properties of phenylalanine derivatives, demonstrating that iodinated and brominated derivatives form the strongest organogels, with halogen‑bonding (XB) occurrence confirmed by single‑crystal structure analysis [1]. The strength of the halogen bond—a directional, σ‑hole‑mediated non‑covalent interaction between the halogen's electropositive crown and an electron‑rich donor (e.g., carbonyl oxygen)—increases with halogen polarizability: I > Br > Cl > F. 2‑Bromo‑5‑iodo‑L‑phenylalanine uniquely offers two halogen‑bond donor sites with distinctly different strengths and directionalities on the same molecular scaffold. The iodine atom at position 5 provides a strong, highly directional XB donor (deep σ‑hole), while the bromine at position 2 provides a moderate‑strength donor with different angular preference. This graded donor pair allows for hierarchical self‑assembly or selective co‑crystallization that cannot be programmed with any mono‑halogenated phenylalanine derivative. In contrast, 4‑iodo‑L‑phenylalanine and 4‑bromo‑L‑phenylalanine each provide only a single XB donor type, and 2‑bromo‑L‑phenylalanine or 2‑iodo‑L‑phenylalanine offer only one ortho‑directed halogen bond.

Halogen‑Bond Donor Pair for Supramolecular Assembly
Class-level inference
I (strong σ‑hole) + Br (moderate) on one monomer. Iodo and bromo Phe derivatives form strongest organogels (Ramalhete 2017). Mixed system provides two graded XB donors.
Enables hierarchical supramolecular gelation from a single amino acid monomer.
XB confirmed by single‑crystal XRD; organogel CGC determined.
Halogen bonding Supramolecular gelation Crystal engineering

Highest-Impact Application Scenarios


Divergent Solid-Phase Peptide Functionalization via Sequential Coupling

A peptide chemist incorporates Fmoc‑protected 2‑bromo‑5‑iodo‑L‑phenylalanine at a specific position during solid‑phase peptide synthesis (SPPS). After resin cleavage and deprotection, the peptide is subjected to a first Suzuki–Miyaura coupling using a Pd catalyst under mild conditions that selectively engage the more reactive aryl iodide (5‑position), installing, for example, a fluorescent reporter group. The intact aryl bromide (2‑position) is then coupled in a second Suzuki reaction with a different boronic acid—such as a biotinylated or PEGylated aryl boronate—to introduce a purification handle or solubility modulator. This divergent, two‑step functionalization from a single amino acid residue eliminates the need for orthogonal protecting‑group strategies or the incorporation of two separately modified amino acid monomers. This application is enabled exclusively by the mixed dihalogenation pattern and is not replicable with 2‑bromo‑L‑phenylalanine or 2‑iodo‑L‑phenylalanine alone [1].

Dual-Modality SPECT/PET Tracer Development from a Single Precursor

A radiopharmaceutical development team uses 2‑bromo‑5‑iodo‑L‑phenylalanine as a unified precursor for tumor‑imaging agent development. The 2‑bromo group serves as the leaving group for Cu⁺‑assisted nucleophilic exchange with no‑carrier‑added Na¹²³I or Na¹²⁴I, installing a gamma‑emitting (SPECT) or positron‑emitting (PET) iodine radioisotope at the ortho position. The pre‑existing 5‑iodo substituent (stable ¹²⁷I) is simultaneously available for cold derivatization—e.g., via Sonogashira coupling to attach a pharmacokinetic modifier or a second targeting moiety—without interfering with the radioiodination step. This dual‑site strategy is built upon the optimized exchange chemistry validated by Kersemans et al. (2006) for the 2‑bromo → 2‑iodo conversion (cold yield >74%; radiolabeling yield >98%; radiochemical purity >99%) and extends it to a mixed‑halogen system where one halogen is consumed in labeling while the other persists for orthogonal conjugation [1].

LAT1-Targeted Tumor-Selective Drug Conjugates

A medicinal chemistry group exploits the LAT1‑affinity‑enhancing effect of ortho‑iodination (validated by Chen et al., 2024, for 2‑iodo‑L‑phenylalanine) by using 2‑bromo‑5‑iodo‑L‑phenylalanine as the central scaffold for tumor‑targeted conjugates [1]. The 5‑iodo substituent engages the LAT1 orthosteric binding pocket to increase transporter affinity and selectivity, while the 2‑bromo group is derivatized via Pd‑catalyzed cross‑coupling to attach a cytotoxic payload or a linker. The dual‑halogen design allows independent optimization of LAT1 binding (via iodine position) and conjugate chemistry (via bromine reactivity), avoiding the trade‑off faced by single‑halogen analogs where the same halogen must serve both functions. The QM‑MM simulations by Singh et al. (2019) support the critical contribution of halogen electrostatic interactions to LAT1 binding free energy, rationalizing why retention of the iodine substituent is essential for transporter recognition [2].

Hierarchical Supramolecular Gelators with Programmable Halogen-Bonding

A supramolecular chemistry group employs 2‑bromo‑5‑iodo‑L‑phenylalanine as a building block for low‑molecular‑weight organogelators. The iodine atom establishes strong, highly directional halogen bonds (σ‑hole donor) with carbonyl acceptors on adjacent monomers, driving primary fibril nucleation, while the bromine atom forms weaker, secondary halogen bonds that modulate network cross‑linking density and gel stiffness. This hierarchical halogen‑bonding architecture is informed by the work of Ramalhete et al. (2017), who confirmed that iodinated Phe derivatives form the strongest gels in the halogenated series, with brominated derivatives providing intermediate gel strength [1]. The mixed Br/I system provides an intrinsic gradient of interaction strengths within a single monomer that mono‑halogenated analogs—4‑iodo‑L‑phenylalanine (one strong donor) or 4‑bromo‑L‑phenylalanine (one moderate donor)—cannot replicate without co‑assembly of two different gelators.

Application
Selection Property
Validation Focus
Divergent peptide functionalization
Chemoselective dihalogenation pattern (C–I vs C–Br)
Sequential Suzuki–Miyaura coupling efficiency
Dual‑modality imaging tracer development
Dual‑site precursor architecture (exchange site + orthogonal handle)
Radioiodination yield and radiochemical purity; cold‑derivatization compatibility
LAT1‑targeted conjugate research
Halogen‑dependent LAT1 affinity enhancement (meta‑I)
LAT1 competitive uptake selectivity vs. LAT2; binding free energy via docking
Hierarchical supramolecular gelator design
Graded halogen‑bond donor pair (I strong, Br moderate)
Gelation critical concentration (CGC) and X‑ray crystal structure confirmation
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